Product packaging for N,N-Diethylethylenediamine(Cat. No.:CAS No. 100-36-7)

N,N-Diethylethylenediamine

Cat. No.: B122027
CAS No.: 100-36-7
M. Wt: 116.2 g/mol
InChI Key: UDGSVBYJWHOHNN-UHFFFAOYSA-N
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Description

N,N-Diethylethylenediamine, a diamine with the chemical formula (C2H5)2NCH2CH2NH2, is a significant compound in various fields of chemical research and industry. sigmaaldrich.comsigmaaldrich.com It is a colorless liquid characterized by a primary and a tertiary amine group within its structure. sigmaaldrich.com This structural feature makes it a versatile molecule, capable of acting as a bidentate ligand in coordination chemistry and as a key building block in organic synthesis. sigmaaldrich.comsigmaaldrich.com Its application spans from the synthesis of pharmaceuticals and agrochemicals to its use in polymer chemistry and materials science. reformchem.comvaluates.com The global market for this compound was valued at approximately US$ 28 million in 2023 and is projected to grow, indicating its increasing importance in various industrial sectors. valuates.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16N2 B122027 N,N-Diethylethylenediamine CAS No. 100-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-diethylethane-1,2-diamine
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InChI

InChI=1S/C6H16N2/c1-3-8(4-2)6-5-7/h3-7H2,1-2H3
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InChI Key

UDGSVBYJWHOHNN-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)CCN
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Molecular Formula

C6H16N2
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DSSTOX Substance ID

DTXSID7057606
Record name 2-Aminoethyldiethylamine
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Molecular Weight

116.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name N,N-Diethylethylenediamine
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Vapor Pressure

2.97 [mmHg]
Record name N,N-Diethylethylenediamine
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CAS No.

100-36-7
Record name N,N-Diethylethylenediamine
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Synthetic Methodologies and Precursor Chemistry of N,n Diethylethylenediamine

Established Synthetic Pathways for N,N-Diethylethylenediamine

The industrial production of this compound has evolved, with methodologies being refined to enhance yield, reduce costs, and improve safety. Two primary pathways have been historically significant.

Cyanomethylation and Reduction Strategies

An early method for synthesizing this compound, reported in 1945, involves a two-step process starting from diethylamine (B46881). patsnap.comgoogle.com

Cyanomethylation of Diethylamine : The first step involves the synthesis of a dialkylamino acetonitrile (B52724). This is achieved by reacting diethylamine with formaldehyde (B43269) and a cyanide source. google.com

Reduction : The resulting dialkylamino acetonitrile intermediate is then reduced to form this compound. This reduction step converts the nitrile group (-CN) into a primary amine group (-CH₂NH₂). google.com

While historically relevant, this pathway is now less favored due to significant safety concerns.

Amination Reactions with Haloethylamine Hydrochlorides

A more contemporary and widely used method involves the direct reaction of diethylamine with a haloethylamine hydrochloride, typically 2-chloroethylamine (B1212225) hydrochloride. patsnap.comgoogle.com This single-step substitution reaction is conducted in an autoclave under controlled temperature and pressure. patsnap.comgoogle.com A key component of this process is the use of an acid-binding agent, such as sodium methoxide (B1231860) in a methanol (B129727) solution, to neutralize the hydrochloric acid generated during the reaction. patsnap.comgoogle.com

The general reaction is as follows: (C₂H₅)₂NH + ClCH₂CH₂NH₂·HCl + 2 NaOCH₃ → (C₂H₅)₂NCH₂CH₂NH₂ + 2 NaCl + 2 CH₃OH

This method is favored for its operational simplicity and higher yield compared to older strategies. google.com

Optimization of Reaction Conditions for Synthesis

Significant research has been directed towards optimizing the synthesis via the haloethylamine hydrochloride route to maximize yield and efficiency. Key parameters that have been adjusted include catalysts, molar ratios of reactants, temperature, and pressure. The use of a Lewis acid catalyst, such as cuprous chloride (CuCl) or aluminum chloride (AlCl₃), has been shown to improve reaction outcomes. google.com

An optimized set of conditions has been identified, providing a robust framework for industrial-scale production. google.comgoogle.com

Interactive Data Table: Optimized Synthesis Conditions

ParameterOptimized Value
Reactants Diethylamine & 2-Chloroethylamine hydrochloride
Acid Scavenger Sodium methoxide in methanol solution
Catalyst Cuprous Chloride (CuCl)
Molar Ratio (Diethylamine : 2-Chloroethylamine HCl)4:1
Molar Ratio (Sodium Methoxide : 2-Chloroethylamine HCl)1:1
Catalyst Loading 2% of the molar weight of 2-chloroethylamine HCl
Reaction Temperature 150°C
Reaction Pressure 1.0 MPa
Reaction Time 5 hours

Following the reaction, the mixture is treated with an alkali solution to adjust the pH, leading to the separation of an oil phase which is then purified by rectification to yield the final this compound product. patsnap.comgoogle.com

Process Economics and Safety Considerations in Synthesis

The choice of synthetic pathway is heavily influenced by economic and safety factors.

Cyanomethylation and Reduction: This method carries substantial risks due to the use of highly toxic cyanides. google.com The reduction step can also involve complex and hazardous operating conditions. google.com Furthermore, historical data indicates that the yield for the reduction step is only around 50%, making it less economically viable. google.com

This compound as a Precursor in Complex Organic Synthesis

The bifunctional nature of this compound makes it an essential intermediate in the fine chemical and pharmaceutical industries. patsnap.comgoogle.com

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a key starting material for several important APIs. Its primary amino group readily participates in amidation reactions, allowing for its incorporation into a larger molecular scaffold.

Metoclopramide and Tiapride : In the synthesis of the antiemetic drug Metoclopramide and the antipsychotic agent Tiapride, this compound is reacted with a substituted benzoic acid derivative. patsnap.comnih.gov For Metoclopramide, the formal condensation occurs between the primary amino group of N,N-diethylethane-1,2-diamine and the carboxyl group of 4-amino-5-chloro-2-methoxybenzoic acid to form the final amide linkage. nih.gov

Procainamide : The synthesis of the antiarrhythmic drug Procainamide involves the amidation of p-aminobenzoic acid with this compound. google.comnih.gov The primary amine of the diamine attacks the activated carboxyl group of the benzoic acid derivative, forming the characteristic benzamide (B126) structure of the final drug. nih.gov

Ambenonium Chloride : This cholinesterase inhibitor, used in the management of myasthenia gravis, also utilizes this compound in its synthesis. google.comwikipedia.org The structure of Ambenonium features two N,N-diethylaminoethyl groups linked by an oxamide (B166460) bridge, highlighting the diamine's role as a foundational component. nih.gov

The integration of the this compound moiety is critical to the pharmacological activity of these APIs, underscoring the compound's importance in medicinal chemistry.

Application in Agrochemical Synthesis

This compound serves as a versatile building block in the synthesis of various agrochemicals. nih.gov While specific, direct applications in commercially available pesticides are not always explicitly detailed in publicly available literature, its chemical structure lends itself to the formation of key functional groups found in a range of active ingredients. The diamine moiety can be readily derivatized to form amides, carbamates, and other nitrogen-containing heterocycles that are prevalent in fungicides, herbicides, and insecticides.

For instance, the synthesis of many modern insecticides, such as the diamide (B1670390) class, relies on the formation of amide bonds. nih.gov this compound can be a precursor to intermediates that are then incorporated into these larger, more complex molecules. Similarly, in the development of novel fungicides, dithiocarbamate (B8719985) derivatives have shown significant bioactivity. chemicalbook.com The ethylenediamine (B42938) backbone of this compound is a suitable scaffold for the synthesis of such compounds.

In the realm of herbicides, amide derivatives of active ingredients like glyphosate (B1671968) have been synthesized to modify their properties. thegoodscentscompany.com The use of this compound allows for the introduction of a diethylaminoethyl group, which can influence the solubility, uptake, and efficacy of the herbicide. Research in this area continues to explore how different amine functionalities, such as that provided by this compound, can be used to create new agrochemical candidates with improved performance and environmental profiles.

Integration into Dyes and Pigments Industry Synthetic Routes

In the dyes and pigments industry, this compound is utilized as an intermediate in the synthesis of certain classes of colorants, particularly cationic dyes and functional pigments. Its primary role is to introduce a tertiary amine group and a reactive primary amine, which can be used to build upon the chromophore structure or to enhance the dye's affinity for certain substrates.

One notable application is in the production of cationic surfactants, which can act as dye-fixing agents for direct dyes on cellulosic fibers. nih.gov In this process, this compound is condensed with a fatty acid to form a tertiary amine, which is subsequently quaternized to yield the cationic surfactant. nih.gov These surfactants improve the wash fastness of the dyeing by forming an ionic bond with the anionic dye molecule.

Furthermore, this compound is mentioned as a potential amine component in the synthesis of water-soluble copper phthalocyanine (B1677752) dyestuffs. nih.gov In the preparation of these pigments, a phthalocyanine precursor is reacted with an amine to introduce functional groups that enhance solubility and modify the final color. The diamine structure of this compound allows it to potentially cross-link or modify the pigment structure in a specific manner. The functionalization of surfaces, such as nonwoven membranes, with this compound has also been explored to enhance the adsorption and photocatalytic degradation of textile dyes like methylene (B1212753) blue from wastewater. sigmaaldrich.com

Derivatization for Oligonucleotide Synthesis and Modification

This compound plays a specialized role in the field of biotechnology, specifically in the chemical synthesis and modification of oligonucleotides. sld.cuorientjchem.org Oligonucleotides are short, synthetic strands of nucleic acids (DNA or RNA) that have a wide range of applications in research, diagnostics, and therapeutics.

One of the key applications of this compound in this context is in the oxidative amidation of hydrogen phosphonate (B1237965) diesters. sld.cuorientjchem.org This chemical transformation is a crucial step in certain methods of oligonucleotide synthesis, allowing for the formation of the phosphodiester backbone that links the individual nucleotide building blocks. The use of this compound in this process has been shown to be effective and is a subject of ongoing research to optimize synthesis protocols.

Beyond its role in the primary synthesis of oligonucleotides, derivatives of this compound can also be used for the post-synthetic modification of these biomolecules. By attaching molecules with specific functionalities to the oligonucleotide, researchers can create probes for diagnostic assays, tools for studying biological processes, or therapeutic agents with enhanced properties. The primary amine group of this compound provides a convenient handle for such conjugations.

Coordination Chemistry of N,n Diethylethylenediamine

N,N-Diethylethylenediamine as a Ligand

The two nitrogen atoms in this compound, a primary amine (-NH₂) and a tertiary amine (-N(C₂H₅)₂), both possess lone pairs of electrons that can be donated to a metal center, leading to the formation of coordinate covalent bonds. The flexible ethylene (B1197577) backbone of the ligand allows it to adopt a conformation that facilitates this bidentate coordination, creating a puckered five-membered ring structure with the metal ion.

The coordination of this compound to a metal center is significantly influenced by both steric and electronic factors. The two ethyl groups attached to one of the nitrogen atoms introduce considerable steric bulk around that coordination site. This steric hindrance can affect the coordination geometry of the resulting complex and the bond lengths between the metal and the nitrogen atoms.

Studies on copper(II) complexes have shown that the Cu-N bond distance to the tertiary nitrogen is longer than the Cu-N bond to the primary nitrogen, a difference attributed to the steric repulsion from the ethyl groups. For instance, in the complex bis(this compound)copper(II) dinitrate, the Cu–N(tertiary) bond distance is 2.081 Å, while the Cu–N(primary) bond distance is 2.011 Å acs.org. The conformation of these ethyl substituents can also effectively block the axial positions of the metal's coordination sphere, preventing the coordination of other ligands at these sites.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of transition metal complexes with this compound generally involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions can influence the nature of the final product.

Copper(II) Complexes: The synthesis of bis(this compound)copper(II) dinitrate, [Cu(deen)₂][NO₃]₂, has been reported, resulting in a red crystalline solid acs.org.

Nickel(II) Complexes: Bis(this compound)nickel(II) complexes with various anions such as chloride, bromide, iodide, thiocyanate, acetate (B1210297), nitrate, or perchlorate have been synthesized. A general method involves a double replacement reaction between Ni(H₂O)₆(NO₃)₂ and a sodium salt (NaX) in an alcohol to produce a solution of NiX₂, followed by the addition of the this compound ligand acs.org. For example, the thermal reactions of [Ni(H₂O)₂(deen)₂]X₂·nH₂O (where X is Cl or Br) have been investigated, showing that the bromide complex can be transformed from an octahedral to a square planar geometry upon heating researchgate.net.

Palladium(II) and Platinum(II) Complexes: The synthesis of [Pd(deen)Cl₂] and [Pt(deen)Cl₂] has been described. For the palladium complex, an aqueous solution of K₂PdCl₄ is reacted with this compound. Similarly, the platinum complex is prepared by reacting K₂PtCl₄ with the ligand in water, followed by heating researchgate.net.

Cobalt(III) Complexes: While specific syntheses for Co(III) with this compound are less commonly detailed, general methods for preparing Co(III) complexes with N-alkyl-substituted ethylenediaminediacetic acids have been established. These often involve the preparation of the Co(II) species first, which is then oxidized to the more kinetically inert Co(III) state in the presence of the ligand. For example, a series of octahedral cobalt(III) complexes involving N,N′-diethylethylenediamine-N,N′-diacetate have been prepared researchgate.net.

Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional structure of coordination complexes.

In the case of the red isomer of bis(this compound)copper(II) dinitrate, [Cu(deen)₂][NO₃]₂, X-ray analysis revealed a centrosymmetric CuN₄ chromophore with a rhombic coplanar geometry. The crystals are monoclinic, belonging to the space group P2₁/n. The unit cell parameters are a = 9.76 Å, b = 12.81 Å, c = 8.24 Å, and β = 105.87°. As mentioned earlier, the Cu–N bond to the tertiary nitrogen is elongated (2.081 Å) compared to the bond to the primary nitrogen (2.011 Å) due to steric hindrance from the ethyl groups acs.org.

For the trans-diaquabis(this compound)nickel(II) chloride complex, [Ni(H₂O)₂(deen)₂]Cl₂, X-ray crystallography has also been employed. The complex crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 9.154 Å, b = 8.692 Å, c = 12.395 Å, and β = 104.46°. The nickel ion is in an octahedral environment, coordinated to four nitrogen atoms from the two deen ligands in the equatorial plane and two water molecules in the axial positions researchgate.net.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and structure of coordination complexes.

Infrared Spectroscopy: The IR spectrum of free this compound shows characteristic absorption bands corresponding to the various vibrational modes of the molecule, such as N-H stretching, C-H stretching, and N-C stretching. Upon coordination to a metal ion, these bands can shift in frequency, providing evidence of complex formation. For instance, the Pd-N absorption in [Pd(deen)Cl₂] has been detected at 439 cm⁻¹ researchgate.net. In the characterization of bis(this compound)nickel(II) complexes, IR spectroscopy is noted as a very useful tool, especially for comparing different complexes within a series acs.org.

Raman Spectroscopy: Raman spectroscopy is another useful technique for studying the vibrational modes of molecules. The Raman spectrum of this compound has been documented and serves as a reference for studying its coordination complexes. Changes in the Raman bands upon complexation can provide insights into the ligand's conformation and the nature of the metal-ligand bonds.

Electronic Spectroscopy (UV-Vis, CD) and d-d Transitions

The electronic spectra of this compound complexes, particularly those of copper(II), are sensitive to the coordination environment around the metal center. These spectra are characterized by d-d transitions, which provide valuable insights into the geometry and electronic structure of the complexes.

For instance, the red isomer of bis(this compound)copper(II) nitrate, Cu(deen)₂₂, displays a centrosymmetric CuN₄ chromophore with a rhombic coplanar geometry. d-nb.info The electronic spectra of this complex have been reported and correlated with its X-ray crystal structure. d-nb.info The d-d transition bands in the visible region are indicative of the square-planar coordination around the Cu(II) ion.

The thermochromic complex bis(this compound)copper(II) perchlorate, Cu(deen)₂₂, exhibits a color change from red to blue-violet upon heating. This change is reflected in its electronic spectrum, where the d-d transition shifts to lower energy at higher temperatures. This shift is attributed to a weakening of the ligand field and/or a change in its symmetry. researchgate.net The low-temperature red form has a square-planar geometry, while the high-temperature blue-violet form is believed to have a more distorted geometry. researchgate.net

While extensive studies have been conducted on the UV-Vis spectra of these complexes, detailed Circular Dichroism (CD) data for chiral this compound complexes are less commonly reported in the literature.

Table 1: Electronic Spectral Data for Selected this compound Complexes

ComplexColorλmax (nm)AssignmentReference
Cu(deen)₂₂ (red isomer)RedNot specifiedd-d transitions d-nb.info
Cu(deen)₂₂ (low temp.)RedNot specifiedd-d transitions researchgate.net
Cu(deen)₂₂ (high temp.)Blue-violetNot specifiedd-d transitions researchgate.net
[Ni(deen)₂]Br₂Not specifiedNot specifiedd-d transitions nih.gov

Note: Specific λmax values are often reported in the context of thermochromic shifts rather than as absolute values in some of the available literature.

Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) Characterization

NMR spectroscopy of paramagnetic complexes, such as those of Ni(II) with this compound, can be challenging due to significant line broadening and large chemical shift ranges. However, it can provide valuable information about the structure and solution chemistry of these complexes. While the literature mentions NMR studies on thermochromic transitions of these complexes, specific chemical shift data are not extensively detailed in readily available sources. researchgate.net

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for characterizing paramagnetic copper(II) complexes of this compound. The ESR spectra provide information about the g-values and hyperfine coupling constants, which are sensitive to the coordination geometry and the nature of the metal-ligand bonding. nih.gov

For bis(this compound)copper(II) complexes, ESR data confirms the square-planar geometry and provides insights into the electronic ground state of the Cu(II) ion. The single-crystal ESR spectra of Cu(deen)₂₂ have been reported and analyzed in conjunction with its crystal structure. d-nb.info Existing ESR data for thermochromic copper complexes of deen have been used to confirm that the thermochromic behavior is related to temperature-dependent axial interactions. researchgate.net

Table 2: ESR Spectral Data for a Representative this compound Copper(II) Complex

Complexg-valuesHyperfine Coupling Constants (A)Reference
Cu(deen)₂₂AnisotropicNot specified in detail d-nb.info
Thermochromic Cu(deen)₂X₂Temperature-dependentNot specified in detail researchgate.net

Note: Detailed numerical g and A values are often presented in specialized spectroscopic studies and may not be fully reproduced in general communications.

Electronic and Magnetic Properties of this compound Complexes

Ligand Field Theory and Spin State Analysis (High-Spin vs. Low-Spin)

Ligand Field Theory (LFT) is instrumental in explaining the electronic structure, color, and magnetic properties of transition metal complexes. For d⁸ metal ions like nickel(II) in an octahedral or square-planar environment, LFT predicts the possibility of high-spin or low-spin configurations depending on the ligand field strength and the pairing energy.

In the case of bis(this compound)nickel(II) complexes, the spin state is highly dependent on the counter-anion and the resulting coordination geometry. Square-planar [Ni(deen)₂]²⁺ complexes are typically low-spin (S=0) and diamagnetic. researchgate.netuwimona.edu.jm This is because the strong ligand field provided by the four nitrogen atoms of the two deen ligands causes a large energy separation between the d-orbitals, favoring electron pairing in the lower energy orbitals. For example, [Ni(Et₂en)₂]Br₂ contains a square-planar NiN₄ coordination and is low-spin. nih.gov

Conversely, tetragonally distorted octahedral [Ni(deen)₂X₂] complexes, where X represents an axial ligand, are generally high-spin (S=1) and paramagnetic. researchgate.net In these cases, the weaker axial ligands result in a smaller energy gap between the d-orbitals, making it energetically more favorable for electrons to occupy higher energy orbitals with parallel spins. The magnetic moments for these high-spin complexes are typically in the range of 2.8-3.3 B.M. christuniversity.in

Magnetochemical Investigations

Magnetochemical studies, such as magnetic susceptibility measurements, provide direct evidence for the spin state of this compound complexes. For nickel(II) complexes, these measurements are crucial for distinguishing between high-spin and low-spin configurations.

The magnetic moment of high-spin octahedral Ni(II) complexes with this compound is expected to be close to the spin-only value for two unpaired electrons (2.83 B.M.), with contributions from orbital angular momentum leading to values typically between 2.8 and 3.4 B.M. asianpubs.org In contrast, square-planar Ni(II) complexes are diamagnetic, with a magnetic moment of 0 B.M. uwimona.edu.jm

An undergraduate laboratory experiment has been designed around synthesizing a series of bis(this compound)nickel(II) complexes with different anions, where students can correlate the color of the complex with its magnetic susceptibility to determine its spin state. nih.gov This highlights the pronounced effect of the counter-ion on the magnetic properties of these systems.

Table 3: Magnetic Properties of this compound Nickel(II) Complexes

ComplexGeometrySpin StateMagnetic Moment (μeff) / B.M.Reference
[Ni(deen)₂]Br₂Square-planarLow-spinDiamagnetic researchgate.netnih.gov
[Ni(deen)₂X₂] (X = halide, etc.)Tetragonally distorted octahedralHigh-spin~2.8 - 3.4 researchgate.netchristuniversity.in

Dynamic and Mechanistic Aspects of Complexation

Kinetic and Thermodynamic Investigations of Complex Formation and Ligand Substitution

The formation of metal complexes with this compound in solution is governed by both kinetic and thermodynamic factors. The stability of these complexes is quantified by their formation constants (log K), while the enthalpy (ΔH) and entropy (ΔS) changes associated with complexation provide deeper insight into the nature of the metal-ligand bonding.

Thermodynamic studies on the complexation of copper(II) with this compound reveal important trends. The equilibrium constants and thermodynamic parameters for the stepwise formation of [Cu(deen)]²⁺ and [Cu(deen)₂]²⁺ have been determined, highlighting the influence of the N-alkyl substituents. Compared to the unsubstituted ethylenediamine (B42938), N-ethyl substitution in this compound leads to a decrease in the exothermicity of the protonation and complex formation reactions, which is accompanied by a more significant positive entropy change. rsc.org

Reactionlog KΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Cu²⁺ + deen ⇌ [Cu(deen)]²⁺9.15-52.2-44.825
[Cu(deen)]²⁺ + deen ⇌ [Cu(deen)₂]²⁺7.15-40.8-45.6-16
Thermodynamic data for the formation of Cu(II) complexes with this compound at 25°C and ionic strength I = 0.5 M (NaClO₄).

Kinetic investigations into ligand substitution reactions of this compound complexes, particularly with square-planar palladium(II) and platinum(II) centers, have elucidated the underlying mechanisms. The reactions of [Pd(deen)(H₂O)₂]²⁺ with various biologically relevant nucleophiles have been studied to understand the factors influencing the rates of substitution. These studies often reveal a two-step consecutive reaction pathway, where the first step is dependent on the concentration of the incoming ligand, and the second, faster step is ligand-independent, often attributed to chelate ring closure. researchgate.net

The negative entropies of activation (ΔS‡) and negative volumes of activation (ΔV‡) typically observed in these systems are indicative of an associative mechanism (A) or an interchange associative (Iₐ) mechanism. researchgate.net This suggests that the incoming nucleophile plays a significant role in the transition state, leading to a more ordered arrangement. The steric hindrance introduced by the two ethyl groups on one nitrogen atom of this compound can influence the rate of substitution compared to less substituted analogues. asianpubs.org

Reactionk₂ (M⁻¹s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
[Pd(dien)Cl]⁺ + I⁻ → [Pd(dien)I]⁺ + Cl⁻38544 ± 1.5-147 ± 5
[Pd(dien)Cl]⁺ + N₃⁻ → [Pd(dien)N₃]⁺ + Cl⁻2.1 x 10⁻³--
Kinetic parameters for the substitution reactions of a related diethylenetriamine (B155796) (dien) palladium(II) complex, illustrating typical values for associative pathways.

The greater steric bulk of this compound compared to ethylenediamine or N,N'-diethylethylenediamine can lead to lower formation constants for its complexes, as seen in mixed-ligand copper(II) complexes. asianpubs.org This steric effect plays a crucial role in determining the reactivity and mechanism of ligand substitution reactions. researchgate.net

Influence of Pressure and Temperature on Coordination Environments

The coordination environment of metal complexes containing this compound can be sensitive to changes in temperature and pressure. These external variables can induce changes in coordination geometry, spin state, and ligand conformation, often leading to observable phenomena such as thermochromism.

Several copper(II) complexes of this compound, such as Cu(deen)₂₂, Cu(deen)₂₂, and Cu(deen)₂₂, exhibit thermochromic behavior. This phenomenon is characterized by a reversible color change upon heating or cooling. For instance, the perchlorate complex is red at room temperature and turns violet upon heating. This color change is attributed to a subtle alteration of the coordination geometry around the Cu(II) ion.

Spectroscopic and structural studies have revealed that this thermochromism is not due to a change in the axial coordination of the anion to the copper center. Instead, it is proposed to be the result of a thermally induced inversion of the conformation of the five-membered copper-ethylenediamine chelate rings. This conformational change leads to significant atomic movements perpendicular to the CuN₄ plane, altering the in-plane ligand field strength and thus the d-d electronic transition energies, which manifest as a change in color.

Protonation Mechanisms in Mixed Ligand Complex Formation

In aqueous solutions, the formation of mixed-ligand complexes involving this compound is often coupled with protonation equilibria of the ligand. Understanding the protonation mechanism is crucial for determining the stability and speciation of these complexes at different pH values.

Potentiometric studies of mixed-ligand systems, such as Cu(II)-2,2'-bipyridylamine-N,N-diethylethylenediamine, have been conducted to determine the proton-ligand formation constants and to propose a mechanism for complex formation. The Irving-Rossotti titration technique is a common method employed for such investigations. asianpubs.org

This compound (L) can be protonated in two steps to form LH⁺ and LH₂²⁺. The protonation constants (log K₁H and log K₂H) quantify these equilibria.

Ligandlog K₁Hlog K₂H
This compound10.046.94
N,N-dimethylethylenediamine9.996.48
Ethylenediamine9.876.81
Proton-ligand formation constants for this compound and related ligands. asianpubs.org

In the formation of a mixed-ligand complex, such as [Cu(A)(L)]²⁺ where A is a primary ligand like 2,2'-bipyridylamine, the reaction is believed to proceed through a stepwise mechanism. First, the copper(II) ion forms a complex with the primary ligand, [Cu(A)]²⁺. This is followed by the coordination of the secondary ligand, this compound. The formation constant for the mixed-ligand complex is generally lower than that of the corresponding binary complex with ethylenediamine, a difference that is attributed to the steric hindrance caused by the N-diethyl groups. asianpubs.org

The proposed mechanism for the formation of the Cu(II)-2,2'-bipyridylamine-diamine complex suggests that the primary complex [Cu(bipyA)]²⁺ is formed first, and then the diamine ligand coordinates. The relative stability of the mixed-ligand complex can be compared to the corresponding binary complexes. The observation that the formation constant for the this compound mixed-ligand complex is lower than that for the N,N-dimethylethylenediamine complex, despite the higher basicity of the former, further underscores the significant role of steric effects in these systems. asianpubs.org

Catalytic Applications of N,n Diethylethylenediamine

Role as a Catalyst or Co-catalyst in Organic Reactions

In the realm of organic synthesis, N,N-Diethylethylenediamine primarily functions as a co-catalyst, most commonly in the form of a bidentate ligand for transition metals. Its two nitrogen donor atoms can chelate to a metal center, forming a stable complex that can influence the metal's reactivity, selectivity, and stability. The use of diamine-based ligands like this compound has been a significant advancement in metal-catalyzed reactions, particularly those mediated by copper. nih.gov

The presence of such ligands can enable reactions to proceed under much milder conditions, often at lower temperatures and with weaker bases, compared to traditional protocols that might require harsh conditions and stoichiometric amounts of the metal. nih.gov By coordinating to the metal, the diamine ligand modulates its electronic properties and steric environment, which in turn facilitates key steps in the catalytic cycle such as oxidative addition and reductive elimination. This enhancement of catalytic activity and stability makes diamine ligands crucial for expanding the scope and practicality of many important organic transformations. nih.gov

Catalytic Pathways in Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.net While palladium-catalyzed systems are among the most well-known, copper-catalyzed variants have gained significant attention due to the lower cost and toxicity of copper. nih.gov Diamine ligands play a pivotal role in many of these processes. nih.gov

The Suzuki-Miyaura, Heck, and Sonogashira reactions are cornerstone palladium-catalyzed cross-coupling methods in modern organic synthesis. organic-chemistry.orgwikipedia.org

The Suzuki-Miyaura reaction creates a carbon-carbon bond by coupling an organoboron species with an organohalide. wikipedia.org The catalytic cycle typically involves the oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the product and regenerate the catalyst. nih.govlibretexts.org

The Heck reaction forms a carbon-carbon bond by coupling an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.org

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to form carbon-carbon bonds. wikipedia.orglibretexts.orgorganic-chemistry.org

These reactions commonly employ phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to stabilize and activate the palladium catalyst. wikipedia.orgmdpi.com While diamine ligands have been explored in palladium catalysis, the specific application of this compound in Suzuki, Heck, or Sonogashira reactions is not extensively documented in the scientific literature.

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type or Goldberg reactions, are powerful methods for forming bonds between aryl groups and nitrogen-containing nucleophiles. nih.govnih.govdoi.org The development of systems using diamine ligands has significantly increased the utility and scope of these reactions, allowing them to proceed under milder conditions. nih.gov

The catalytic pathway, facilitated by a copper(I)-diamine complex, is generally understood to proceed through a Cu(I)/Cu(III) cycle. nih.gov The proposed mechanism involves several key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Cu(I)-diamine complex. This forms a transient Cu(III) intermediate. nih.gov

Ligand Exchange: The nitrogen-based nucleophile (R₂NH) coordinates to the copper center, often displacing a previous ligand or anion. nih.gov

Deprotonation: In the presence of a base, the coordinated nucleophile is deprotonated to form a more nucleophilic amido species.

Reductive Elimination: The aryl group and the amido group couple, and the C-N bond is formed. This reductive elimination step releases the N-arylated product and regenerates the active Cu(I)-diamine catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Diamine ligands like this compound are crucial in this process as they stabilize the copper intermediates, particularly the higher-valent Cu(III) species, and facilitate the reductive elimination step. nih.gov

Table 1: Representative Scope of Copper-Diamine Catalyzed C-N Cross-Coupling Reactions This table illustrates the general substrate compatibility for C-N coupling reactions promoted by copper-diamine systems, as such systems exhibit broad functional group tolerance. nih.govnih.gov

Aryl Halide TypeN-Nucleophile TypeTypical Conditions
Aryl IodidesAzoles (e.g., Imidazole, Pyrrole)Cu(I) or Cu(II) salt, Diamine Ligand, Base (K₃PO₄)
Aryl BromidesAmides, LactamsCu(I) salt, Diamine Ligand, Base (K₂CO₃, Cs₂CO₃)
Activated Aryl ChloridesPrimary & Secondary AminesCu(I) salt, Diamine Ligand, Base (K₃PO₄)
Heteroaryl HalidesAmino AcidsCu(OAc)₂, Diamine Ligand, Base (K₃PO₄), DMSO solvent

The conversion of aryl halides to aryl nitriles is a valuable transformation, as the nitrile group is a versatile precursor for other functional groups. rsc.org This reaction is typically achieved using palladium or nickel catalysts. nih.govnih.gov Palladium-catalyzed methods often use cyanide sources like potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂). nih.govnih.gov More recently, less toxic sources such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have been developed. nih.gov

Nickel catalysis has emerged as a cost-effective alternative for the cyanation of aryl halides, including less reactive aryl chlorides. nih.govdoaj.org These systems often employ various cyanide sources and phosphine-based or other specialized ligands. nih.govresearchgate.net There is no significant documentation found for the use of this compound as a primary ligand in the nickel- or palladium-catalyzed cyanation of aryl bromides.

Activation and Functionalization Reactions

Beyond traditional cross-coupling, modern catalysis focuses on the direct functionalization of otherwise inert bonds, such as carbon-hydrogen (C-H) bonds.

Direct C-H arylation is an atom-economical strategy for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials like organohalides or organometallics. These reactions are typically catalyzed by palladium, rhodium, or other transition metals. The role of this compound in catalytic direct C-H arylation reactions is not well-established in the reviewed scientific literature.

Aminothiolation Reactions

A review of current scientific literature does not reveal specific examples of this compound being employed as a catalyst or key ligand in aminothiolation reactions. While the field of aminothiolation is extensive, the direct catalytic application of this particular diamine is not prominently documented in available research.

Oxidative Amidation Processes

This compound serves as an effective amine nucleophile in one-pot oxidative amidation reactions of aldehydes. acs.orgnih.gov This process allows for the direct synthesis of amides from aldehydes, bypassing the need to first convert the aldehyde to a carboxylic acid.

A notable application of this methodology is in the synthesis of pharmaceutically relevant compounds. For instance, an intermediate to Procainamide, a known antiarrhythmic agent, was synthesized using this approach. acs.orgnih.gov In this multi-step, one-pot process, 4-nitrobenzaldehyde (B150856) is first converted to a hydrazone. This intermediate is then treated with potassium bromide, Oxone, and potassium carbonate to form an acyl diazene (B1210634) in situ. The subsequent addition of this compound results in the formation of the target amide with a 47% yield. acs.orgnih.gov This yield is comparable to methods that utilize pre-formed, more elaborate precursors. acs.org

The general procedure involves the reaction of an aldehyde with 2-nitrophenylhydrazine (B1229437) hydrochloride, followed by oxidation with a KBr/Oxone system to generate the reactive acylating agent, which then couples with the amine. acs.orgnih.gov While a range of primary amines have been successfully used in this transformation, this compound stands out as a viable substrate for producing complex amide structures. acs.org

Table 1: Examples of One-Pot Oxidative Amidation with Various Amines
AldehydeAmineProductYield (%)
4-NitrobenzaldehydeThis compoundN'-(4-nitrobenzoyl)-N,N-diethylethane-1,2-diamine47% nih.gov
4-MethylbenzaldehydeCyclohexylamineN-Cyclohexyl-4-methylbenzamide43% nih.gov
4-MethylbenzaldehydeCyclopropylamineN-Cyclopropyl-4-methylbenzamide36% acs.org

Asymmetric Catalysis

As an achiral molecule, this compound is not employed as a chiral ligand or catalyst in asymmetric synthesis. The field of asymmetric catalysis relies on chiral molecules (ligands, organocatalysts, or metal complexes) to induce enantioselectivity in a reaction, leading to the preferential formation of one enantiomer over the other. The structure of this compound does not possess the necessary chirality to fulfill this role. Consequently, its application in asymmetric catalysis is not described in the scientific literature.

Mechanistic Studies of Catalytic Cycles

The mechanistic pathway for the catalytic reactions involving this compound is best understood in the context of the oxidative amidation processes.

In the one-pot oxidative amidation of aldehydes, the catalytic cycle does not involve this compound directly as a catalyst but as a substrate in a sequence of reactions. Mechanistic and control experiments have revealed a distinct pathway. acs.orgnih.gov The process begins with the formation of a hydrazone from the starting aldehyde and 2-nitrophenylhydrazine. This is followed by an oxidation step that generates a reactive nitrile imine (NI) intermediate. acs.orgnih.govnih.gov Crucially, this NI intermediate undergoes rapid oxidation to an acyl diazene species. acs.orgnih.gov This acyl diazene is the key electrophilic acylating agent. The catalytic cycle is completed when this highly reactive species is intercepted by an amine nucleophile, such as this compound, to facilitate the N-acylation and form the final amide bond. acs.orgnih.gov In cases where lower yields are observed, it is often due to the competing hydrolysis of the acyl diazene intermediate to the corresponding carboxylic acid. acs.org

As there is no available information on the use of this compound in catalytic aminothiolation or asymmetric catalysis, the mechanistic cycles for these potential applications cannot be described.

Polymer Chemistry and Materials Science Applications

N,N-Diethylethylenediamine in Polymer Synthesis

The presence of two reactive amine groups enables this compound to participate in various polymerization reactions, serving as a building block for creating complex macromolecular architectures.

Chain Extension and Cross-linking Agents

In polymer synthesis, particularly for polyurethanes and polyureas, chain extenders are low-molecular-weight compounds with two active hydrogen atoms, such as diamines or diols. d-nb.info These molecules react with isocyanate-terminated prepolymers, linking them together to increase the molecular weight and build the final polymer chain. d-nb.infoacs.org The reaction between a diamine chain extender and an isocyanate group forms a urea linkage, which is known for its stiffness and ability to form strong hydrogen bonds.

As a diamine, this compound can function as a chain extender. The choice of chain extender significantly influences the final properties of the polymer. d-nb.info Diamine extenders, in particular, contribute to the formation of hard segments in the polymer structure. scispace.com These hard segments can self-associate through hydrogen bonding to form physically cross-linked domains, which enhances the mechanical properties, such as tensile strength and hardness, of the resulting material. scispace.comresearchgate.net

Cross-linking is the process of forming covalent or ionic bonds that connect one polymer chain to another, creating a three-dimensional network. cnccindustries.com This network structure improves the material's mechanical strength, thermal stability, and solvent resistance. While compounds like N,N'-Methylenebisacrylamide are common cross-linking agents that polymerize with monomers to form a network, diamines can also induce cross-linking, especially if reacting with polymers that have more than two reactive sites. cnccindustries.com

Synthesis of Polyurethane-based Materials (e.g., DEDA-PU)

A notable example of this compound's role in polymer synthesis is in the creation of novel polyurethanes. Researchers have synthesized a specific cationic polyurethane, named this compound-polyurethane (DEDA-PU), designed for biomedical applications. acs.orgresearchgate.net This polymer was synthesized via an aminolysis reaction involving a precursor polyurethane and this compound. acs.org The resulting DEDA-PU polymer possesses tertiary amines in both its backbone and side chains, a feature directly contributed by the DEAE-DA molecule. acs.orgresearchgate.net

The synthesis process involves first creating an isocyanate-terminated prepolymer, which is then reacted with other molecules before the final reaction with this compound. acs.org This multi-step process allows for precise control over the final polymer structure, incorporating the functional groups from DEAE-DA to achieve the desired properties.

Controlled Radical Polymerization (e.g., RAFT Polymerization) for Functional Polymers

Controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined molecular weights, low dispersity, and complex architectures. rsc.org A key feature of RAFT polymerization is the presence of a thiocarbonylthio group at the end of the polymer chains. researchgate.netrsc.org This "living" end-group can be chemically modified after polymerization is complete, a process known as post-polymerization modification. rsc.orgresearchgate.net

One of the most established methods for modifying the end-group of RAFT polymers is through reaction with nucleophiles, such as amines. researchgate.net This reaction cleaves the thiocarbonylthio group and introduces a new functionality at the polymer chain end. Given that this compound is a diamine, it can act as a nucleophile for this purpose. This post-polymerization modification strategy would allow for the precise placement of the N,N-diethylaminoethyl functionality at the end of a polymer chain. This approach is advantageous for creating well-defined block copolymers or for attaching the polymer to surfaces or biological molecules where the tertiary amine functionality is desired. nih.gov

Design and Properties of this compound-Containing Polymers

The incorporation of this compound into polymer structures imparts unique properties that are leveraged in the design of functional materials for specific, advanced applications.

Biodegradable Polymer Architectures for Biomedical Applications

The development of biodegradable polymers is a major focus in the biomedical field, as these materials can be broken down and resorbed by the body after serving their purpose, eliminating the need for removal surgery. nih.gov The DEDA-PU polymer, synthesized using this compound, is a prime example of such a material. acs.orgresearchgate.net

This polymer was specifically designed as a non-viral vector for gene delivery. acs.orgresearchgate.net Its cationic nature, due to the tertiary amine groups from DEAE-DA, allows it to electrostatically bind with negatively charged plasmid DNA, forming nanosized complexes. acs.org These complexes can then be used to transfect cells. A crucial feature of DEDA-PU is its biodegradability. Degradation studies showed that the polymer degrades hydrolytically in a buffer solution at physiological pH. acs.org This biodegradability is a significant advantage for in-vivo applications, reducing potential long-term toxicity.

Properties of DEDA-PU for Gene Delivery
PropertyFindingSource
DNA Complex Size~100 nm at a 50/1 weight ratio acs.orgresearchgate.net
Zeta PotentialPositively charged complexes acs.org
BiodegradabilityDegrades hydrolytically with a half-life of ~60 hours acs.org
Cell TransfectionEfficiency comparable to poly(2-dimethylaminoethyl methacrylate) researchgate.net

Environmentally Responsive Polymers (e.g., CO2 and O2 responsive)

Environmentally responsive, or "smart," polymers are materials that undergo significant changes in their properties in response to small changes in their environment, such as pH, temperature, or the presence of specific molecules. The tertiary amine group in this compound is a pH-responsive moiety, which can also be responsive to the presence of dissolved gases like carbon dioxide.

Polymers containing N,N-diethylaminoethyl groups have been shown to exhibit CO2-responsiveness. When CO2 is bubbled through an aqueous solution of such a polymer, it forms carbonic acid, which then protonates the tertiary amine groups. This protonation increases the polymer's hydrophilicity, potentially causing it to dissolve or swell. The process is reversible; purging with an inert gas like nitrogen or air removes the CO2, leading to deprotonation of the amines and a return to a more hydrophobic state.

Amphiphilic Block Copolymers and Self-Assembly into Nanoparticles

Amphiphilic block copolymers containing a DEAEMA-based segment represent a significant class of stimuli-responsive materials. nih.gov These polymers consist of at least two distinct blocks: a permanently hydrophilic block, such as poly(ethylene glycol) (PEG), and a pH-responsive block of poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA). monash.edu The tertiary amine groups in the PDEAEMA block have a pKa of approximately 7.3, which is crucial for their pH-responsive behavior. researchgate.net

In aqueous solutions with a pH below its pKa, the PDEAEMA block becomes protonated and positively charged, rendering it hydrophilic and soluble. nih.gov Conversely, in environments with a pH above its pKa, the amine groups are deprotonated, making the PDEAEMA block hydrophobic. nih.gov This reversible transition from a hydrophilic to a hydrophobic state is the driving force for the self-assembly of these amphiphilic block copolymers. When the PDEAEMA block becomes hydrophobic, the polymer chains spontaneously organize in aqueous media to minimize unfavorable interactions between the hydrophobic segments and water. This process, known as micellization, results in the formation of nanoscale structures, typically with a core-shell morphology. nih.govmdpi.com The hydrophobic PDEAEMA segments form the core of the nanoparticle, while the hydrophilic PEG segments form a protective outer shell, stabilizing the structure in the aqueous environment. nih.gov

The synthesis of these well-defined block copolymers is often achieved through controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. mdpi.comfrontiersin.org These methods allow for precise control over the molecular weight, block length, and low polydispersity of the resulting polymers, which are critical factors in determining the size, morphology, and stability of the self-assembled nanoparticles. researchgate.netmdpi.comfrontiersin.org The characteristics of these nanoparticles can be finely tuned by altering the molar ratio of the hydrophilic and pH-responsive blocks. monash.edu

Table 1: Examples of this compound-Containing Amphiphilic Block Copolymers and Their Nanoparticle Properties
Copolymer StructureSynthesis MethodSelf-Assembly TriggerResulting NanostructureKey Findings
PEG-b-PDEAEMAATRPpH > 7.3Core-shell micellesNanoparticle disassembly can be tuned from pH 7.2 to 4.9 by copolymerizing DEAEMA with other monomers like DPAEMA. monash.edu
mPEG-b-PDEAEMA-b-PMMANot SpecifiedpH > 6.9Mixed micellesPDEAEMA block provides pH responsiveness, while the PMMA block forms a hydrophobic core for drug encapsulation. nih.gov
PPEGMA-b-PDEAEMANot SpecifiedpH > 6.9Mixed micellesThe hydrophilic PPEGMA block forms the shell, stabilizing the micellar structure in aqueous solutions. nih.gov

Polymer Degradation Studies

The stability and degradation behavior of polymers are critical for their application. For polymers incorporating this compound, particularly as PDEAEMA, degradation studies focus on the cleavage of bonds within the polymer backbone or side chains, which can be initiated by various mechanisms.

Hydrolytic Degradation Kinetics and Mechanisms

Hydrolytic degradation involves the cleavage of chemical bonds by water. In the context of PDEAEMA-containing polymers, the primary site susceptible to hydrolysis is the ester linkage connecting the this compound moiety to the polymethacrylate backbone. Polyesters, as a class, are known to be sensitive to both thermal and hydrolytic degradation. mdpi.com The mechanism often involves an autocatalyzed hydrolysis where the proton from a terminal carboxylic acid group catalyzes the cleavage of ester bonds. mdpi.com

However, polymethacrylates, including PDEAEMA, are generally considered to have high hydrolytic stability. mdpi.com Studies on various polymethacrylates have shown no significant degradation of the carboxyl ester bonds even after a year of exposure to aqueous solutions across different pH regimes (acidic, neutral, and moderately basic). mdpi.com This stability is often attributed to the steric shielding of the susceptible ester group by the polymer backbone and side chains. mdpi.com

While the polymethacrylate backbone itself is robust, the kinetics of ester hydrolysis can be influenced by pH and temperature. In highly acidic or alkaline conditions, the rate of hydrolysis can increase. The general mechanism for acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is followed by the elimination of the alcohol group (in this case, the this compound-containing alcohol).

Table 2: Factors Influencing Hydrolytic Degradation of Ester-Containing Polymers
FactorInfluence on Degradation RateMechanism
pHIncreased rate in strongly acidic or alkaline conditionsAcid or base catalysis of ester bond cleavage. mdpi.com
TemperatureIncreased rate at higher temperaturesProvides activation energy for the hydrolysis reaction. researchgate.net
Polymer BackbonePolymethacrylates are generally stableSteric hindrance around the ester linkage can protect it from hydrolysis. mdpi.com
HydrophilicityHigher water uptake can facilitate degradationIncreased local concentration of water near hydrolyzable bonds. chemrxiv.org

Cascade Depolymerization via Intramolecular Reactions

Cascade depolymerization, also known as self-immolative or end-to-end depolymerization, is a process where a polymer chain rapidly breaks down into its constituent monomers following a single triggering event at the polymer's terminus. nih.gov This process is distinct from gradual hydrolytic degradation, as it represents a complete and rapid unzipping of the polymer backbone. The trigger initiates a series of intramolecular reactions, typically cyclization events, that propagate along the chain. nih.gov

For a polymer to be self-immolative, its backbone must be composed of repeating units that are thermodynamically unstable with respect to their cyclic monomers but are kinetically trapped in the linear polymer form by an end-cap. semanticscholar.org Removal of this end-cap by a specific stimulus (e.g., chemical, enzymatic, or light) initiates the cascade.

While this mechanism is not commonly reported for standard PDEAEMA homopolymers, the this compound side chain contains a nucleophilic tertiary amine that could potentially participate in intramolecular reactions if the polymer backbone is appropriately designed. For example, a polymer backbone could be engineered to contain electrophilic sites that, upon a triggering event, become susceptible to intramolecular attack by the amine of a neighboring monomer unit. This nucleophilic attack could lead to the cleavage of a backbone bond and the formation of a stable cyclic product, simultaneously releasing a reactive group that propagates the reaction to the next monomer unit. This "domino-like" cascade continues until the entire polymer is converted back to small molecules. nih.gov

The design of such a system would require specific backbone chemistry, such as incorporating functionalities like poly(carbamates) or poly(carbonates), which are known to undergo depolymerization through intramolecular cyclization. nih.gov The this compound moiety would act as the intramolecular nucleophile driving the depolymerization cascade.

Mechanistic Organic Chemistry Involving N,n Diethylethylenediamine

Nucleophilic Reactivity of N,N-Diethylethylenediamine

This compound, possessing both a primary and a tertiary amine, exhibits versatile nucleophilic character. The primary amine is generally the more reactive site for nucleophilic attack due to lower steric hindrance and the availability of protons for stabilization of intermediates. The tertiary amine can also participate in reactions, often acting as a base or, under certain conditions, as a nucleophile itself, leading to the formation of quaternary ammonium (B1175870) salts.

Alkylation of this compound typically occurs at the primary amino group via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the primary nitrogen atom attacks the electrophilic carbon of an alkyl halide or other alkylating agent, displacing the leaving group.

The general mechanism proceeds as follows:

Nucleophilic Attack: The primary amine's lone pair attacks the alkylating agent (e.g., an alkyl halide), forming a new N-C bond.

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile is forming a bond and the leaving group is breaking its bond.

Product Formation: The leaving group departs, and a proton is subsequently lost from the nitrogen (often transferred to a base, which could be another molecule of the diamine), yielding the N-alkylated product.

Due to the presence of the tertiary amine, the reaction environment is inherently basic. However, over-alkylation is a common issue in amine alkylations, potentially leading to di-, tri-, and even quaternary ammonium salt formation at the primary amine site. masterorganicchemistry.com Selective mono-alkylation can be challenging and often requires careful control of stoichiometry and reaction conditions. masterorganicchemistry.com For instance, using a large excess of the diamine can favor the mono-alkylated product. Catalytic systems, such as those using CuO-NiO/γ-Al2O3, have been developed for the N-alkylation of similar diamines like 1,2-diaminoethane with alcohols, demonstrating high yields for mono-N-alkylation. researchgate.net

Table 1: Factors Influencing N-Alkylation of Diamines

Factor Influence on Reaction Outcome
Stoichiometry Excess diamine favors mono-alkylation.
Alkylating Agent Reactivity follows the order R-I > R-Br > R-Cl. Steric hindrance on the electrophile can slow the reaction.
Solvent Polar aprotic solvents can accelerate SN2 reactions.

| Temperature | Higher temperatures increase reaction rates but may reduce selectivity. |

The acylation of this compound with reagents like acyl chlorides or anhydrides proceeds readily at the primary amine. This reaction follows a nucleophilic addition-elimination mechanism. chemguide.co.uk

The mechanism involves two key stages:

Nucleophilic Addition: The lone pair of the primary nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. chemguide.co.uk

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and concurrently, the leaving group (e.g., a chloride ion) is expelled. chemguide.co.uk A final deprotonation step at the nitrogen yields the stable N-acyl product (an amide).

This reaction is generally highly efficient and selective for the primary amine over the tertiary amine due to the high electrophilicity of the carbonyl carbon and the greater nucleophilicity and lower steric hindrance of the primary amine.

In a Michael addition, or conjugate addition, this compound can act as a nucleophile (a Michael donor) and add to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org This reaction, often referred to as an aza-Michael addition, is a powerful method for forming C-N bonds. wikipedia.org

The mechanism proceeds as follows:

Conjugate Attack: The primary amine of this compound attacks the electron-deficient β-carbon of the Michael acceptor. youtube.com This causes a shift of the pi electrons within the conjugated system, ultimately placing a negative charge on the oxygen of the carbonyl group, forming an enolate intermediate. wikipedia.orgyoutube.com

Proton Transfer: The enolate intermediate is then protonated, typically by the solvent or by the ammonium ion formed in the initial attack, to yield the final 1,4-addition product. wikipedia-on-ipfs.org

The regioselectivity of the attack (1,4-addition at the β-carbon versus 1,2-addition at the carbonyl carbon) is influenced by the nature of the nucleophile. "Softer" nucleophiles, like amines, generally favor the 1,4-conjugate addition pathway. chemistrysteps.com

Table 2: Comparison of Nucleophilic Reactions of this compound

Reaction Type Electrophile Key Intermediate Typical Product
Alkylation (SN2) Alkyl Halide Trigonal Bipyramidal TS N-Alkylated Amine
Acylation Acyl Chloride Tetrahedral Intermediate N-Acylated Amine (Amide)

| Michael Addition | α,β-Unsaturated Carbonyl | Enolate | β-Amino Carbonyl Compound |

Condensation Reactions for Heterocycle Formation (e.g., Imidazolidines)

This compound, as a 1,2-diamine, is a key precursor for the synthesis of five-membered nitrogen-containing heterocycles, most notably imidazolidines. The reaction involves the condensation of the diamine with an aldehyde or a ketone.

The mechanism for the formation of an imidazolidine (B613845) from an aldehyde is as follows:

Nucleophilic Attack & Hemiaminal Formation: One of the nitrogen atoms (typically the primary amine) attacks the electrophilic carbonyl carbon of the aldehyde. A proton transfer then occurs to form a hemiaminal (or carbinolamine) intermediate.

Dehydration to Imine: The hemiaminal dehydrates by protonation of the hydroxyl group, followed by the loss of a water molecule, to form a protonated imine (or iminium ion).

Intramolecular Cyclization: The second nitrogen atom of the diamine then acts as an intramolecular nucleophile, attacking the iminium carbon to form the five-membered ring.

Deprotonation: A final deprotonation step yields the neutral imidazolidine product.

Various synthetic methods leverage this reactivity. A simple and efficient microwave-assisted procedure has been reported for synthesizing 1,3-diarylimidazolinium chlorides by cyclizing N,N′-diarylethylenediamines with triethyl orthoformate. organic-chemistry.org Similarly, imidazolines can be prepared efficiently from aldehydes and ethylenediamines in the presence of tert-butyl hypochlorite. organic-chemistry.org These condensation reactions are fundamental in building complex heterocyclic scaffolds. organic-chemistry.org

Advanced Mechanistic Studies of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a critical reaction in which a nucleophile displaces a leaving group on an electron-deficient aromatic ring. wikipedia.orgbyjus.com Amines are common nucleophiles in these reactions. The mechanism has traditionally been depicted as a two-step process, but recent studies have provided compelling evidence for a concerted pathway in many cases. springernature.comstackexchange.com

The debate between a stepwise and a concerted mechanism is central to the modern understanding of SNAr reactions. stackexchange.com The pathway taken depends on the stability of the potential intermediate, the nature of the leaving group, and the electron-withdrawing character of the substituents on the aromatic ring. researchgate.net

Stepwise (Addition-Elimination) Pathway: The classical SNAr mechanism involves two distinct steps with a discrete intermediate. masterorganicchemistry.com

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com This step is typically the rate-determining step. For this intermediate to be stable enough to exist as a minimum on the reaction coordinate, the aromatic ring must be highly activated by strong electron-withdrawing groups (such as nitro groups), and the leaving group should be relatively poor (like fluoride (B91410) or methoxide). springernature.comresearchgate.net

Elimination: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the ring to form the final product. chemistrysteps.com

Concerted (cSNAr) Pathway: Increasing computational and experimental evidence suggests that many, if not most, SNAr reactions proceed through a single, concerted step. springernature.comresearchgate.net In this pathway, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously through a single transition state. springernature.com The Meisenheimer complex does not exist as a stable intermediate but rather represents the structure of the transition state. researchgate.net

This concerted mechanism is favored when the putative Meisenheimer complex is less stable. springernature.comresearchgate.net This occurs with moderately electron-deficient rings or when the substrate contains a good leaving group (like chloride or bromide). springernature.comstackexchange.com In these cases, the elimination of the leaving group becomes so fast that it happens at the same time as the nucleophilic addition. springernature.com Studies have found that SNAr reactions on many nitrogen-containing heterocycles proceed exclusively through concerted pathways. springernature.comstackexchange.com Kinetic isotope effect (KIE) measurements have been crucial in distinguishing between these pathways, with large KIEs being consistent with a concerted mechanism where C-X bond breaking occurs in the rate-determining transition state. springernature.comstackexchange.com

Table 3: Mechanistic Comparison of Stepwise vs. Concerted SNAr

Feature Stepwise SNAr Concerted SNAr
Reaction Coordinate Two steps with a stable intermediate One step with a single transition state
Intermediate Meisenheimer Complex None (Meisenheimer structure is the TS)
Favored by Strong electron-withdrawing groups (e.g., -NO₂) and a poor leaving group (e.g., -F) Moderate electron-withdrawing groups and a good leaving group (e.g., -Cl, -Br)

| Kinetic Isotope Effect | Generally small | Generally large |

Proton Transfer and General Base Catalysis in Amination

In the realm of mechanistic organic chemistry, this compound plays a significant, albeit often indirect, role in facilitating amination reactions, particularly in the context of metal-catalyzed cross-coupling reactions. Its function is primarily centered around its ability to act as a ligand, which in turn influences the crucial proton transfer and base-catalyzed steps of the catalytic cycle. While not always the primary base, its coordination to the metal center can modulate the basicity of the reaction environment and facilitate the deprotonation of the amine nucleophile, a key step for the formation of the carbon-nitrogen bond.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, serves as a prime example. In this reaction, a strong base is generally required to deprotonate the amine, forming an amide that can then react with the palladium-aryl complex. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the coordination of the amine. Deprotonation of the coordinated amine by a base generates a palladium-amido complex. Subsequent reductive elimination yields the desired aryl amine and regenerates the Pd(0) catalyst.

While strong inorganic bases like sodium tert-butoxide are commonly employed, the presence of a diamine ligand such as this compound can influence the efficacy of this deprotonation step. The chelation of the diamine to the palladium center can alter the steric and electronic environment around the metal, potentially lowering the pKa of the coordinated amine and making it more susceptible to deprotonation by a weaker base. This is particularly relevant when milder reaction conditions are desired to tolerate sensitive functional groups.

Similarly, in copper-catalyzed amination reactions, often referred to as Goldberg-type reactions, a base is necessary to facilitate the formation of a copper-amide intermediate. Mechanistic studies on copper-catalyzed N-arylation of amides have highlighted the importance of chelating diamine ligands in controlling the concentration and reactivity of the active catalytic species. nih.gov The coordination of this compound can prevent the formation of unreactive copper aggregates and create a more favorable environment for the proton transfer from the amine to the base.

The general mechanism for base-catalyzed amination can be summarized in the following steps, particularly within the context of a metal-catalyzed cycle:

Coordination: The amine nucleophile coordinates to the metal center, which is already complexed with a ligand such as this compound.

Deprotonation (Proton Transfer): A base present in the reaction mixture abstracts a proton from the coordinated amine, forming a metal-amido intermediate. This is a critical proton transfer step.

Reductive Elimination: The metal-amido complex undergoes reductive elimination with the aryl group, forming the C-N bond of the final product and regenerating the active catalyst.

The selection of the base is critical and is often dependent on the specific ligand and substrates used. For instance, in some palladium-catalyzed aminations, the choice of base can dramatically affect the reaction rate and yield, and the effectiveness of a particular base can be enhanced by the coordinating properties of the diamine ligand.

While extensive research has been conducted on the role of ligands and bases in amination reactions, detailed kinetic and mechanistic studies focusing specifically on this compound's direct role in proton shuttling or as a general base are not extensively documented in publicly available literature. However, its established utility as a ligand in these reactions strongly supports its indirect but vital contribution to facilitating the necessary proton transfer events.

Advanced Analytical and Computational Methodologies in N,n Diethylethylenediamine Research

Chromatographic and Mass Spectrometric Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of low molecular weight compounds in various samples. For a molecule like N,N-Diethylethylenediamine, these techniques are adapted to enhance sensitivity and ensure accurate quantification.

Analytes with poor ionization efficiency or low volatility can be challenging to detect at trace levels using LC-MS/MS. Chemical derivatization is a strategy employed to overcome these limitations by attaching a chemical moiety to the analyte, thereby improving its chromatographic behavior and mass spectrometric response.

This compound (DEEA) serves as a derivatization reagent, particularly for the analysis of carboxylic acids. The primary and secondary amine groups in its structure can react with carboxyl groups to form amide bonds. This process is particularly useful as it introduces a readily ionizable group, facilitating detection in positive ion mode electrospray ionization (ESI), which often results in a significant increase in sensitivity. For instance, DEEA has been used in dual derivatization strategies for the quantification of short-chain fatty acids (SCFAs) in biological samples. The derivatization alters the analyte's polarity and introduces a fixed positive charge, leading to predictable fragmentation patterns and enhanced signal intensity in the mass spectrometer, allowing for reliable and sensitive quantification.

Quantitative analytical methods require a high degree of precision and accuracy. An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. An ideal internal standard is chemically similar to the analyte but distinguishable by the instrument, typically due to a difference in mass.

N,N'-Diethylethylenediamine, an isomer of this compound, has been utilized as an internal standard in the development of selective liquid chromatographic methods. A notable application includes its use in the assay of ethambutol in serum samples. By adding a known quantity of N,N'-Diethylethylenediamine to the samples, any variability introduced during extraction, derivatization, or injection can be normalized. The ratio of the analyte's peak area to the internal standard's peak area is used for quantification, which provides more accurate and reproducible results than relying on the analyte's response alone.

Advanced Spectroscopic Characterization Techniques

Beyond chromatography, a suite of advanced spectroscopic and physical characterization techniques is employed to gain deeper insights into the structure of this compound and the properties of materials that incorporate this molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the molecular structure of this compound.

The ¹H NMR spectrum confirms the presence of all protons in the molecule. The ethyl groups give rise to a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons due to spin-spin coupling. The protons of the ethylenediamine (B42938) backbone appear as distinct signals, and the amine (–NH₂) protons often appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the methyl and methylene carbons of the ethyl groups and the two carbons of the diamine backbone. The specific chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
NucleusPositionExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
¹HCH₃-CH₂-N~1.0Triplet6H
CH₃-CH₂-N~2.5Quartet4H
N-CH₂-CH₂-NH₂~2.6 - 2.8Multiplets4H
-NH₂Variable (broad)Singlet2H
¹³CCH₃-CH₂-N~12--
CH₃-CH₂-N~47--
N-CH₂-CH₂-NH₂~52--
N-CH₂-CH₂-NH₂~40--

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and macromolecules in suspension. wikipedia.org The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. wikipedia.orgyoutube.com These fluctuations arise from the random, Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. youtube.com DLS measures the translational diffusion coefficient of the particles, which is then related to the hydrodynamic diameter via the Stokes-Einstein equation. youtube.com

In research involving this compound, DLS is a crucial tool when the molecule is used to functionalize the surface of nanoparticles or as a monomer in the synthesis of polymeric nanostructures like nanogels. For example, polymers derived from related amine-containing monomers are used to create pH-sensitive nanogels for drug delivery. DLS would be used to measure the hydrodynamic diameter of these nanogels, assess their size distribution (polydispersity), and monitor changes in size in response to stimuli such as pH.

Table 2. Illustrative DLS Data for Nanoparticle Functionalization.
SampleMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Unmodified Nanoparticles105.20.15
Nanoparticles functionalized with this compound112.80.18

Zeta potential is a measure of the magnitude of the electrostatic potential at the shear plane of a particle in a liquid, and it is a key indicator of the stability of a colloidal dispersion. Particles with a high magnitude zeta potential (either positive or negative) will repel each other, resisting aggregation and leading to a stable suspension. Conversely, particles with low zeta potentials are more likely to attract and aggregate.

When this compound is used to modify the surface of a material or nanoparticle, its amine groups introduce a pH-dependent surface charge. In acidic or neutral aqueous solutions, the primary and tertiary amine groups can become protonated, imparting a positive charge to the surface. Zeta potential measurements are used to quantify this surface charge. By measuring the zeta potential as a function of pH, researchers can determine the isoelectric point (IEP) of the functionalized material and understand its charge characteristics under different environmental conditions. This information is critical for applications ranging from drug delivery systems, where surface charge influences interaction with cell membranes, to the development of sensors and coatings.

Table 3. Expected Zeta Potential of a Silica Nanoparticle Before and After Functionalization with this compound.
SamplepHZeta Potential (mV)
Unmodified Silica Nanoparticle7.0-25.4
Silica Nanoparticle functionalized with this compound7.0+15.8
4.0+32.1

Atomic Force Microscopy (AFM) for Morphological Analysis

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique capable of producing three-dimensional topographical images of a sample's surface at the nanoscale. azonano.commdpi.com The technique operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. azonano.com Interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser system to generate a detailed morphological map. azonano.com AFM is particularly valuable for studying fragile biological samples and polymer films because it does not require special treatments like freezing or staining and can be operated in various environments, including liquid. mdpi.commdpi.com

In the context of this compound research, AFM is instrumental for the morphological analysis of surfaces and thin films functionalized with this compound. For instance, when this compound is incorporated into polymer matrices or used as a linker in metal-organic frameworks (MOFs), AFM can elucidate the surface topography, roughness, and the distribution of functional groups. researchgate.netmdpi.com This analysis is crucial for understanding how the inclusion of this compound affects the material's surface properties, which in turn influences its performance in applications such as gas adsorption, catalysis, or as coatings. The technique can reveal features from the molecular level up to several micrometers, providing a comprehensive understanding of the surface architecture. mdpi.com For example, studies on polyurethanimides and other elastomers have demonstrated AFM's ability to distinguish different phases and morphological features like granular or porous structures on film surfaces. researchgate.net Such insights are transferable to the study of materials modified with this compound to correlate their chemical structure with their surface morphology. researchgate.net

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at an atomic level, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a vital tool for studying the fundamental properties of molecules, predicting reaction mechanisms, and understanding catalytic processes. researchgate.netsumitomo-chem.co.jp

DFT calculations have been successfully applied to understand the electronic properties and reactivity of this compound and its complexes. A key area of research has been its use in coordination chemistry. For example, DFT was used to investigate the photo-induced isomerization reaction mechanism of the photochromic complex [Cu(N,N′-diethylethylenediamine)₂]²⁺. worldscientific.comresearchgate.net These studies explored the geometry changes and electronic transitions, identifying a stable cis-isomer in the photo-irradiated phase characterized by a slightly twisted structure due to steric hindrance between the N,N'-diethyl groups. worldscientific.comresearchgate.net

Another significant application of DFT is in studying the reaction mechanisms of this compound-functionalized materials. Research on metal-organic frameworks (MOFs) appended with this compound for CO₂ capture has utilized DFT to calculate adsorption energies and map the reaction pathway. acs.org These calculations revealed that the CO₂ adsorption process involves the formation of a chemically bonded intermediate followed by a molecular rearrangement to a stable ammonium (B1175870) carbamate structure. acs.org The studies identified the rate-determining step and showed a strong dependence of both amine binding and CO₂ adsorption energies on the metal center within the MOF. acs.org

Table 1: DFT Calculated Binding and Adsorption Energies in M₂(dobpdc)-ee-2 Systems

Metal Center (M) Amine (ee-2) Binding Energy (kJ/mol) CO₂ Adsorption Energy (kJ/mol)
Sc - 79.2
V 184.1 -
Cr 131.3 -
Cu - 37.7

Data sourced from DFT calculations on this compound (ee-2) functionalized M₂(dobpdc) MOFs. acs.org

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the time evolution of the system, including conformational changes, diffusion, and interactions between molecules. researchgate.netnih.gov This technique is particularly powerful for studying large, complex systems like polymers and biological macromolecules over timescales ranging from picoseconds to microseconds. mdpi.com

In research involving this compound, MD simulations can be employed to study the behavior of systems where this molecule is a component, such as in functionalized polymers or as a solvent additive. mdpi.comnih.gov For example, coarse-grained MD simulations can model the assembly of nanoparticles from polymers functionalized with amine groups, providing insights into the molecular organization and the influence of factors like polymer structure and buffer conditions. nih.govnih.gov Although specific MD studies on this compound are not abundant in the provided literature, the methodology is highly applicable. Simulations could predict how polymers functionalized with this compound chains would fold, aggregate, or interact with other molecules, such as in drug delivery systems or self-healing materials. mdpi.comresearchgate.net The simulations can elucidate structure-property relationships by revealing how the dynamics and conformational ensembles of macromolecules are influenced by the presence of this compound. tue.nl

Computational methods are extensively used to predict spectroscopic properties and the energetics of chemical reactions, providing a bridge between theoretical models and experimental observations. biointerfaceresearch.comasianresassoc.org Techniques like DFT and other ab initio methods can calculate properties such as infrared (IR), Raman, and UV-Vis spectra, as well as the energy barriers and reaction energies associated with chemical transformations. sumitomo-chem.co.jpbiointerfaceresearch.com

For this compound, theoretical calculations can predict its vibrational spectra, which can then be compared with experimental FT-IR and FT-Raman spectra for detailed vibrational assignment. biointerfaceresearch.com Furthermore, computational models can predict electronic properties like the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. asianresassoc.org

Table 2: Calculated Reaction Barriers for CO₂ Adsorption by M₂(dobpdc)-ee-2

Reaction Step Energy Barrier Range (eV) Description
Step 1 1.04–1.49 Combination of CO₂ with the functionalized MOF to form a chemically bonded intermediate.
Step 2 0.01–0.27 Molecular rearrangement to form a stable ammonium carbamate structure.

Data represents the range of energy barriers calculated for different metal centers in the MOF structure. acs.org

Such predictive power allows for the rational design of new materials and catalysts based on this compound with optimized properties for specific applications. acs.org

Biomedical Research Horizons and Biological Interactions Synthesis and Functionalization Focus

Synthesis of Molecular Probes and Imaging Agents

The synthesis of targeted imaging agents is a critical area of research for the early and accurate diagnosis of diseases. N,N-Diethylethylenediamine has been identified as a key component in the development of probes for medical imaging modalities such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

This compound is utilized in the creation of imaging agents that target melanin (B1238610), a pigment that is often overexpressed in melanoma cells. scispace.comnih.gov The rationale for its use lies in the ability of its aliphatic amine structure to bind to melanin. researchgate.netmdpi.com This property has been exploited in the design of various radiolabeled benzamide (B126) derivatives for melanoma imaging.

One notable example is the development of N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA or ¹⁸F-FBZA). researchgate.net In the synthesis of this PET tracer, this compound is coupled with 4-[¹⁸F]fluorobenzoic acid. researchgate.net This agent has demonstrated the ability to specifically target both primary and metastatic melanotic melanoma lesions with high tumor uptake. researchgate.net Preclinical studies have shown that the uptake of [¹⁸F]-DAFBA in melanoma cells can be significantly enhanced by stimulating melanin production, confirming its melanin-targeting mechanism. researchgate.net

Similarly, pyridine-based benzamide derivatives incorporating the this compound moiety have been developed. An example is N-(2-(diethylamino)-ethyl)-5-[¹⁸F]fluoropicolinamide ([¹⁸F]P3BZA), which has been evaluated in preliminary clinical applications and has shown potential for melanoma diagnosis. researchgate.netmdpi.com The structural motif of these agents generally consists of the radiolabeled benzamide or picolinamide (B142947) group for imaging, linked to the this compound group which serves as the melanin-binding component. researchgate.netresearchgate.net Research has also explored modifications to the this compound part of the molecule, such as shortening the alkyl chains from diethyl to dimethyl, to improve in vivo performance. researchgate.netmdpi.com

Below is a table summarizing key research findings for melanin-targeted imaging agents synthesized using this compound.

Agent NameImaging ModalityKey Synthesis StepResearch Findings
N-(2-diethylaminoethyl) 4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA) PETCoupling of this compound to 4-[¹⁸F]fluorobenzoic acid. researchgate.netShowed high melanoma uptake and low normal tissue retention; tumor uptake was comparable to ¹⁸F-FDG in preclinical models. researchgate.net
N-(2-(diethylamino)-ethyl)-5-[¹⁸F]fluoropicolinamide ([¹⁸F]P3BZA) PETCoupling of this compound to a fluoropicolinic acid derivative. researchgate.netmdpi.comDemonstrated potential for melanoma diagnosis in preliminary clinical applications. researchgate.netmdpi.com
N-(2-diethylaminoethyl) 4-[¹²³I]iodobenzamide (4-[¹²³I]BZA) SPECTThis compound is part of the core structure, analogous to the PET agents. researchgate.netServed as a structural motif for the development of corresponding ¹⁸F-labeled PET agents. researchgate.net

Functional Materials for Drug and Gene Delivery

The development of safe and effective vectors for the delivery of therapeutic agents like nucleic acids is a major goal in biotechnology. This compound has been incorporated into polymeric structures to create functional materials for these applications.

Researchers have synthesized a novel biodegradable cationic polymer, this compound-polyurethane (DEDA-PU), designed as a nonviral vector for gene delivery. nih.govnih.gov This polymer contains tertiary amine groups in both its backbone and side chains, which are crucial for its function. nih.govnih.gov

The synthesis of DEDA-PU allows for the creation of a polymer that can readily self-assemble with plasmid DNA at physiological pH. nih.govnih.gov This interaction is driven by the electrostatic attraction between the positively charged cationic polymer and the negatively charged phosphate (B84403) backbone of the DNA. The resulting DEDA-PU/DNA complexes are nanosized, typically around 100 nm, and carry a net positive charge, which facilitates their interaction with and entry into target cells. nih.govnih.gov

In vitro studies have demonstrated that DEDA-PU/DNA complexes can transfect HEK 293 cells with an efficiency comparable to that of poly(2-dimethylaminoethyl methacrylate) (PDMAEMA), a well-established gene carrier. nih.govnih.gov A significant advantage of DEDA-PU is its lower cytotoxicity compared to PDMAEMA. nih.govnih.gov Furthermore, the polyurethane backbone is designed to be biodegradable, undergoing hydrolytic degradation with a half-life of approximately 60 hours in a buffer at pH 7.4. nih.govnih.gov This biodegradability is a desirable feature for a gene carrier, as it minimizes the potential for long-term toxicity. These properties suggest that DEDA-PU is a promising candidate for further development as a biodegradable polycation for gene delivery. nih.gov

The table below summarizes the key characteristics of DEDA-PU as a gene carrier.

PropertyDescriptionFinding
DNA Complexation Self-assembly with plasmid DNA in aqueous buffer at physiological pH. nih.govnih.govForms positively charged complexes with a size of approximately 100 nm at a 50/1 weight ratio. nih.govnih.gov
Transfection Efficiency Ability to deliver plasmid DNA into cells for gene expression. nih.govnih.govComparable to the well-known gene carrier PDMAEMA in HEK 293 cells. nih.govnih.gov
Cytotoxicity In vitro toxicity to cells. nih.govnih.govSubstantially lower than that of PDMAEMA. nih.govnih.gov
Biodegradability Hydrolytic degradation in buffer. nih.govnih.govHalf-life of approximately 60 hours in HEPES buffer at pH 7.4. nih.govnih.gov

Polymer-Based Micelles for Encapsulation and Release

The use of this compound in the specific context of forming polymer-based micelles for drug encapsulation and release is not extensively documented in the reviewed literature. Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers that can encapsulate hydrophobic drugs, thereby improving their solubility and delivery. While polymers containing amine groups are used to impart pH-sensitivity to micelles, direct incorporation of this compound into the primary structure of micelle-forming copolymers has not been a prominent research focus in the available sources.

The functionalization of nanomaterials with cationic molecules is a common strategy to facilitate the delivery of negatively charged small interfering RNA (siRNA). This is typically achieved by creating a positive surface charge on the nanoparticle to enable electrostatic complexation with siRNA. While various amine-containing polymers and molecules are used for this purpose, the specific use of this compound to functionalize the surface of nanomaterials for siRNA delivery is not detailed in the currently available research literature.

Metal-Based Drug Design and Biological Interaction Studies

This compound can act as a bidentate ligand, coordinating with metal ions through its two nitrogen atoms to form stable complexes. This property is of interest in the field of medicinal inorganic chemistry, where metal complexes are designed for therapeutic or diagnostic purposes.

Research has been conducted on the synthesis and characterization of metal complexes involving this compound. For example, a zinc(II) complex, diacetato(this compound)zinc(II), has been synthesized and structurally characterized. In this complex, the Zn(II) atom is coordinated by the two nitrogen atoms of the this compound ligand and two oxygen atoms from two acetate (B1210297) anions, resulting in a distorted tetrahedral geometry. The chelation of the ligand to the zinc(II) ion was found to increase the rigidity of the ligand, which in turn enhanced its quantum yield, resulting in an intense deep-blue fluorescence.

In the context of biological interactions, studies have also investigated mixed ligand complexes of Copper(II) with 2,2'-bipyridylamine and various diamines, including this compound. Potentiometric studies of these complexes help in understanding their stability and formation constants in solution. It was observed that the complex of [Cu-2,2'-bipyridylamine-N,N-diethyl ethylenediamine] has a lower formation constant value compared to the analogous complex with N,N-dimethyl ethylenediamine (B42938), despite the slightly higher basicity of this compound. This difference is attributed to steric hindrance caused by the two ethyl groups on the chelating nitrogen atoms, which lowers the stability of the complex.

These studies demonstrate that this compound can be effectively used as a ligand to create metal complexes with specific geometries and physicochemical properties, which is a fundamental aspect of metal-based drug design.

Preparation of Metal Complexes with Investigated Biological Properties (e.g., Anticancer, Antibacterial, Antifungal)

The synthesis of metal complexes incorporating this compound (deen) as a ligand has been a subject of study, with a focus on creating compounds with potential anticancer, antibacterial, and antifungal activities. The presence of the diethyl groups on one of the nitrogen atoms of the ethylenediamine backbone introduces steric hindrance that can influence the reactivity and biological activity of the resulting metal complexes.

Anticancer Applications:

Platinum(II) and Palladium(II) complexes of this compound have been synthesized and characterized. For instance, the complex [Pt(deen)Cl₂] is prepared by reacting K₂PtCl₄ with this compound in an aqueous solution, followed by refluxing. A similar method is employed for the synthesis of the palladium(II) analogue, [Pd(deen)Cl₂], by reacting K₂PdCl₄ with the ligand. The rationale behind investigating these complexes lies in the established anticancer activity of platinum-based drugs like cisplatin, with the aim of developing new compounds with improved efficacy and reduced side effects. The steric bulk introduced by the N,N-diethyl substitution is thought to modulate the complex's interaction with biological targets. While direct in-vitro anticancer data for this compound complexes is a developing area of research, studies on similar ethylenediamine-N,N'-diacetate (edda) type platinum complexes have shown promising results, with some exhibiting greater antitumor activity than cisplatin, particularly against cisplatin-resistant cell lines. researchgate.net

Antibacterial and Antifungal Properties:

The antimicrobial potential of metal complexes with diamine ligands is an active area of investigation. While specific studies on the antibacterial activity of this compound complexes are emerging, research on related copper(II) complexes with other diamines, such as ethylenediamine and N,N,N',N'-tetramethylethylenediamine, has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. arabjchem.org For example, the complex [Cu(dien)(en)]Br₂ (where 'dien' is diethylenetriamine (B155796) and 'en' is ethylenediamine) has shown notable activity against Staphylococcus aureus and Escherichia coli. arabjchem.org

In the realm of antifungal research, cobalt(III) complexes with ethylenediamine, [CoCl₂(en)₂]Cl, have been shown to exhibit significant antifungal activity against various Candida species, in some cases more effectively than established antifungal agents like ketoconazole. nih.govnih.gov These findings suggest that cobalt complexes of this compound could also possess valuable antifungal properties, warranting further investigation. The mechanism of action is thought to involve interactions with the fungal cell membrane or intracellular targets. nih.gov

Table 1: Synthesis and Investigated Biological Properties of this compound and Related Metal Complexes

Metal Complex/Related Complex Synthesis Method Investigated Biological Property Key Findings
[Pt(deen)Cl₂] Reaction of K₂PtCl₄ with this compound in water, followed by reflux. Anticancer (potential) Synthesis method established; steric hindrance from diethyl groups may influence biological activity. nih.gov
[Pd(deen)Cl₂] Reaction of K₂PdCl₄ with this compound in water. Anticancer (potential), DNA Interaction Synthesis established; investigated for its interaction with DNA constituents. nih.gov
[Cu(dien)(en)]Br₂ Reaction of copper salt with diethylenetriamine and ethylenediamine. Antibacterial Showed significant activity against S. aureus and E. coli. arabjchem.org
[CoCl₂(en)₂]Cl Reaction of cobalt salt with ethylenediamine. Antifungal Exhibited potent activity against various Candida species. nih.govnih.gov

Chemical Interference with Cellular Components and Biomolecules (e.g., DNA binding, enzyme inhibition)

The therapeutic effects of metal complexes are often rooted in their ability to interact with and disrupt the function of critical cellular components and biomolecules, such as DNA and enzymes.

DNA Binding and Cleavage:

The interaction of metal complexes with DNA is a primary mechanism for many anticancer and antimicrobial agents. For this compound complexes, studies have been conducted to understand these interactions. The palladium(II) complex, [Pd(deen)(H₂O)₂]²⁺, has been investigated for its reactions with DNA constituents. nih.gov The steric hindrance provided by the two ethyl groups on the ligand is expected to influence the kinetics and thermodynamics of DNA binding, potentially leading to a reactivity profile that is favorable for antitumor activity. nih.gov

The binding of metal complexes to DNA can occur through various modes, including intercalation, groove binding, and covalent binding. For instance, cobalt(III) complexes of ethylenediamine and pyridine (B92270) have been shown to bind to DNA via groove binding and can induce photocleavage of plasmid DNA. nih.gov The interaction of metal complexes can lead to conformational changes in the DNA structure, which can interfere with replication and transcription processes, ultimately leading to cell death.

Enzyme Inhibition:

Enzymes are another major target for therapeutic intervention. Metal complexes can act as enzyme inhibitors through various mechanisms, including binding to the active site, interacting with allosteric sites, or displacing essential metal ions from metalloenzymes. rsc.orgresearchgate.net While specific studies on enzyme inhibition by this compound complexes are not extensively documented in the provided context, the principles of enzyme inhibition by metal chelates are well-established. For example, copper-chelating reagents have been shown to inhibit diamine oxidase by removing essential copper ions from the enzyme. researchgate.net This suggests that this compound, as a chelating agent, could form metal complexes that modulate the activity of various metalloenzymes. The design of such complexes could offer a strategy for developing targeted enzyme inhibitors.

Table 2: Mechanisms of Chemical Interference by this compound Metal Complexes and Related Compounds

Metal Complex/Related Complex Biomolecular Target Mechanism of Interference Potential Biological Outcome
[Pd(deen)(H₂O)₂]²⁺ DNA Covalent binding to DNA constituents. nih.gov Inhibition of DNA replication and transcription, leading to anticancer effects.
[Co(en)₂(py)₂]³⁺ DNA Groove binding and photocleavage. nih.gov DNA damage, contributing to cytotoxicity.
General Metal Chelates Metalloenzymes Removal or displacement of essential metal ions. researchgate.net Inhibition of enzyme activity, leading to disruption of cellular metabolic pathways.

Environmental and Industrial Sustainability Applications

Adsorption and Separation Technologies

The unique molecular structure of N,N-Diethylethylenediamine, featuring both tertiary and primary amine groups, makes it a candidate for technologies designed to capture specific gases from industrial emissions.

This compound has been investigated as a functional component in solid adsorbents for post-combustion CO2 capture. The primary strategy involves incorporating the amine into porous materials, where it can act as a reactive site for CO2 molecules. This approach is a key area of research aimed at mitigating greenhouse gas emissions from sources like power plants.

The mechanism of capture relies on the chemical reaction between the amine groups of this compound and CO2. This interaction leads to the formation of ammonium (B1175870) carbamate chains within the adsorbent's structure, effectively trapping the CO2. The efficiency of this process is influenced by factors such as the stability of the metal-amine bond and the kinetics of the CO2 adsorption and desorption, which are critical for the material's potential in cyclic industrial applications wepub.org.

Metal-Organic Frameworks (MOFs) are highly porous materials that can be tailored for specific gas adsorption tasks. The performance of MOFs in capturing CO2 can be significantly enhanced by post-synthetic modification, which involves grafting functional molecules like this compound onto the framework's open metal sites wepub.org.

One notable area of research involves appending this compound (referred to as ee-2 in some studies) to the M2(dobpdc) series of MOFs (where M can be various metals like Magnesium, Scandium, Chromium, Vanadium, etc., and dobpdc⁴⁻ stands for 4,4′-dioxidobiphenyl-3,3′-dicarboxylate) semanticscholar.org. Theoretical calculations using density functional theory (DFT) have been employed to understand the CO2 adsorption properties of these modified materials. These studies reveal that both the binding energy of the amine to the MOF and the subsequent CO2 adsorption energy are strongly dependent on the specific metal center used in the framework semanticscholar.org.

The process of CO2 adsorption in these functionalized MOFs is a two-step process. Initially, CO2 interacts with the amine-functionalized MOF to form a van der Waals complex, which then transforms into a chemically bonded intermediate involving a proton transfer from the primary amine. This is followed by a molecular rearrangement to create a stable ammonium carbamate structure semanticscholar.org.

Research into the kinetics of CO2 adsorption in diamine-appended Mg2(dobpdc) has shown that variants with 2°,2° diamines, such as N,N′-diethylethylenediamine, exhibit fast adsorption kinetics wepub.org. This is attributed to weaker metal-amine bonds which facilitate the CO2 insertion process wepub.org.

Metal Center (M) in ee-2-M₂(dobpdc)Amine (ee-2) Binding Energy (kJ/mol)CO₂ Adsorption Energy (kJ/mol)
Scandium (Sc)146.479.2
Vanadium (V)184.169.8
Chromium (Cr)131.369.5
Copper (Cu)138.237.7

Data derived from Density Functional Theory (DFT) calculations on this compound (ee-2) functionalized M₂(dobpdc) MOFs semanticscholar.org.

Chelation for Environmental Remediation

Chelation is a process where a chemical compound, known as a chelating agent, binds to metal ions to form a stable, water-soluble complex. This mechanism is widely used in environmental remediation to remove toxic heavy metals from contaminated water and soil.

While this compound possesses nitrogen atoms with lone pairs of electrons, which are characteristic features of a chelating agent, a review of available scientific literature from the conducted searches does not provide specific studies or data on its application for the removal of heavy metals from wastewater. Research in this area tends to focus on other well-established or novel chelating agents.

Emerging Research Directions and Future Perspectives

Integration with Supramolecular Chemistry and Self-Assembly

The unique structural characteristics of N,N-Diethylethylenediamine, featuring both a primary and a tertiary amine group, position it as a compelling candidate for the construction of complex supramolecular architectures. In supramolecular chemistry, non-covalent interactions are harnessed to organize molecules into well-defined, functional assemblies. The amine groups in this compound can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions, making it a versatile building block for self-assembling systems.

Research into related aliphatic diamines has demonstrated their capacity to form coordination polymers. For instance, bis-(bidentate) ligands derived from aliphatic diamines have been shown to create polymers with metal ions like Zn(II), Cu(II), Ni(II), Co(II), and Mn(II). tsijournals.com This suggests a significant potential for this compound to be used in a similar fashion, creating novel coordination polymers with potentially interesting magnetic, electronic, or catalytic properties. The diethyl groups on the tertiary amine would offer steric influence that could direct the final geometry and dimensionality of the self-assembled structure.

Future research is anticipated to focus on exploiting this compound as a key component in the design of:

Metallo-supramolecular cages: Where the diamine acts as a linker between metal centers to form discrete, three-dimensional structures with internal cavities. These cages could find applications in guest encapsulation, catalysis, and molecular sensing.

Hydrogen-bonded networks: The primary amine group can participate in robust hydrogen bonding motifs, leading to the formation of one-, two-, or three-dimensional networks. The specific architecture of these networks could be tuned by co-crystallization with other molecules.

Functional organic frameworks: By incorporating this compound into covalent or non-covalent organic frameworks, it is possible to create porous materials with tailored properties for gas storage, separation, or heterogeneous catalysis.

The ability to control the self-assembly process through external stimuli, such as temperature, pH, or the presence of specific guests, is a key goal in supramolecular chemistry. The distinct basicity of the two amine groups in this compound could be exploited to create pH-responsive supramolecular systems that assemble or disassemble under specific conditions.

Green Chemistry Principles in this compound Synthesis and Application

The chemical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign processes. The synthesis and application of this compound are being re-evaluated through this lens, with a focus on reducing waste, minimizing energy consumption, and utilizing renewable resources.

Traditional synthesis routes for this compound, such as the reaction of diethylamine (B46881) with 2-chloroethylamine (B1212225) hydrochloride, often involve harsh conditions and the generation of stoichiometric byproducts. google.comgoogle.com For example, one patented method involves reaction temperatures of 100-200°C and pressures of 0.52-1.60MPa in an autoclave. google.com While effective, such processes have a significant environmental footprint.

Emerging research is exploring greener alternatives that align with the principles of sustainable chemistry. These include:

Catalytic Amination: The catalytic amination of alcohols is a prominent green route for synthesizing amines. researchgate.net This approach, particularly the amination of ethylene (B1197577) glycol, is being investigated for the production of ethylenediamine (B42938) and could be adapted for this compound. nih.gov These processes often utilize heterogeneous catalysts, which can be easily separated and recycled, and they generate water as the primary byproduct, representing a significant improvement over traditional methods that produce salt waste. nih.gov

Use of Greener Reagents: The replacement of hazardous reagents is a core principle of green chemistry. For instance, the synthesis of N-ethylethylenediamine has been demonstrated using diethyl carbonate as a reagent in a gas-phase catalytic reaction, which is considered an economical and convenient green chemical synthesis method. google.com Similar strategies could be developed for this compound.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis offers advantages in terms of reduced reaction times, lower energy consumption, and often higher yields compared to conventional heating methods. The development of microwave-assisted protocols for the synthesis of this compound could lead to more efficient and sustainable production. nih.gov

Biosynthesis: The biosynthesis of diamines from renewable feedstocks using engineered microorganisms is a rapidly advancing field. nih.gov While currently focused on bulk diamines like 1,4-diaminobutane (B46682) (putrescine) and 1,5-diaminopentane (cadaverine), the principles of metabolic engineering could potentially be applied to develop biocatalytic routes to more complex diamines like this compound in the future. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent or in a more environmentally friendly solvent (like water or supercritical CO2) can significantly reduce the environmental impact of a chemical process. Research into solvent-free catalytic methods for amine synthesis is ongoing and could be applied to this compound production. semanticscholar.orgresearchgate.net

The following table summarizes the comparison between traditional and potential green synthesis methods for this compound and related amines.

MethodReagentsConditionsByproductsGreen Chemistry Alignment
Traditional MethodDiethylamine, 2-Chloroethylamine HClHigh Temperature (100-200°C), High Pressure (0.52-1.60MPa)Inorganic SaltsLow (Energy intensive, waste generation)
Catalytic Amination of GlycolsEthylene Glycol, DiethylamineCatalytic (e.g., Ru, Co, Ni based)WaterHigh (Atom economy, recyclable catalyst)
Reaction with Diethyl CarbonateEthylenediamine, Diethyl CarbonateGas-phase catalysisEthanol, CO2Medium-High (Renewable potential for ethanol)
Microwave-Assisted SynthesisCarboxylic Acids, AminesMicrowave irradiation, CatalystWaterHigh (Energy efficient, rapid)
BiosynthesisRenewable Feedstocks (e.g., glucose)Microbial fermentationCO2, biomassVery High (Renewable, mild conditions)

Advanced Material Design with Tunable Responsiveness

This compound and its derivatives are proving to be valuable building blocks for the creation of "smart" materials that can respond to external stimuli such as temperature and pH. This tunable responsiveness is highly sought after for a wide range of applications, from drug delivery systems to sensors and actuators.

The incorporation of N,N-diethyl groups into polymer backbones, particularly in the form of poly(N,N-diethylacrylamide) (PDEAAm), imparts thermoresponsive properties. mdpi.comnih.gov These polymers exhibit a Lower Critical Solution Temperature (LCST), meaning they are soluble in water at lower temperatures but become insoluble and collapse as the temperature is raised above a specific point. mdpi.com This phase transition is reversible and can be precisely controlled.

Key research findings in this area include:

Tunable LCST: The LCST of PDEAAm-based polymers can be tuned by copolymerization with other monomers. For example, copolymerizing N,N-diethylacrylamide with hydrophilic monomers can increase the LCST, while copolymerization with hydrophobic monomers can lower it. mdpi.com This allows for the design of materials that respond at specific, desired temperatures.

pH-Responsiveness: By copolymerizing N,N-diethylacrylamide with pH-sensitive monomers like methacrylic acid, dual-responsive hydrogels can be created. researchgate.net These materials exhibit both temperature and pH sensitivity, swelling or collapsing in response to changes in either stimulus. This dual-responsiveness is particularly useful for applications in biomedical fields, where both temperature and pH gradients are common. rsc.orgnih.govnih.gov

Double Network Hydrogels: The creation of double network (DN) hydrogels, where a thermoresponsive PDEAAm network is interpenetrated with a second, hydrophilic polymer network like polyacrylamide, has been shown to significantly influence the material's responsive behavior. nih.govnih.gov The presence of the second network can modulate the intensity and gradualness of the temperature- and salt-induced deswelling, providing another layer of control over the material's properties. nih.gov

The responsiveness of these materials is driven by a delicate balance of intermolecular forces, primarily hydrogen bonding and hydrophobic interactions. nih.gov At low temperatures, hydrogen bonds between the polymer and water molecules dominate, leading to solubility. As the temperature increases, hydrophobic interactions between the N,N-diethyl groups become more favorable, causing the polymer chains to aggregate and expel water.

The table below illustrates how copolymer composition can be used to tune the responsive properties of materials based on N,N-diethylacrylamide.

Polymer SystemStimulusResponse MechanismTunability FactorPotential Application
Poly(N,N-diethylacrylamide) (PDEAAm)TemperatureHydrophobic interactions of diethyl groups overcome hydration, causing collapse above LCST.Copolymerization with hydrophilic/hydrophobic monomers.Thermoresponsive surfaces, drug delivery.
P(DEAAm-co-methacrylic acid)Temperature & pHCombines hydrophobic collapse with pH-dependent ionization of carboxylic acid groups.Monomer ratio, cross-linking density.Targeted drug delivery to specific pH environments.
PDEAAm/Polyacrylamide Double NetworkTemperature & SaltInterpenetrating network structure modulates the collapse of the PDEAAm component.Composition and cross-linking density of both networks.Mechanically robust sensors and actuators.

Future work in this area will likely focus on creating more complex, multi-responsive materials with precisely controlled architectures. The use of this compound as a cross-linker or functional monomer in these systems offers a direct route to embedding responsive amine functionalities into advanced polymer networks.

Data-Driven and Artificial Intelligence Approaches in this compound Research

Machine learning (ML) algorithms, a subset of AI, can identify complex patterns in large datasets, enabling predictive modeling that can guide experimental efforts. bbnchasm.com This is particularly valuable in areas like catalyst discovery, where the number of potential materials and reaction conditions is vast. bernstein-network.dempg.de By training ML models on existing experimental data, researchers can predict the performance of new catalysts, significantly reducing the time and cost associated with trial-and-error experimentation. researchgate.net

Recent applications and future opportunities for AI in this compound research include:

Catalyst Discovery and Optimization: ML models can be used to screen for optimal catalysts for the synthesis of this compound. By inputting features of potential catalysts (e.g., composition, structure) and reaction conditions, these models can predict reaction yields and selectivities, guiding chemists toward the most promising candidates for experimental validation. This data-driven approach can accelerate the development of greener and more efficient synthetic routes.

Design of Functional Materials: AI is being used to design novel amine-functionalized materials for applications such as carbon capture. arxiv.orgresearchgate.netresearchgate.net ML models can predict the CO2 binding enthalpies of a vast number of amine-containing molecules, rapidly screening for those with optimal properties. researchgate.net This methodology could be applied to design polymers or porous materials incorporating this compound for targeted applications.

Predicting Material Properties: For polymers derived from this compound, such as the responsive hydrogels discussed previously, ML can predict key properties like the LCST or drug release profiles based on the polymer's composition and architecture. This predictive capability allows for the in silico design of materials with tailored responsiveness before they are synthesized in the lab.

Accelerating Reaction Discovery: AI-driven platforms are capable of not only optimizing existing reactions but also discovering entirely new catalytic systems. By exploring vast chemical spaces, these systems can identify unexpected combinations of catalysts and reagents that lead to high-performance outcomes.

The success of these data-driven approaches relies heavily on the availability of high-quality, well-structured data. The generation of comprehensive experimental and computational datasets for reactions involving this compound and the properties of materials derived from it will be crucial for the effective application of AI in this field. As these datasets grow, the predictive power of AI models will continue to improve, opening up new possibilities for the rational design of molecules and materials based on the this compound scaffold.

Q & A

Q. Key Physical Properties

PropertyValueReference
Boiling Point145–147°C
Density0.82–0.825 g/cm³
Refractive Index1.435–1.437
SolubilityMiscible in water, polar solvents

What safety protocols are critical when handling this compound?

The compound is flammable (flash point: 30°C) and corrosive (H314: causes severe skin burns). Safety measures include:

  • PPE : Nitrile gloves, lab coats, and goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Storage : In airtight containers, away from oxidizers and ignition sources .
  • Spill Management : Neutralize with weak acids (e.g., acetic acid) and adsorb with inert materials (e.g., vermiculite) .

What analytical techniques validate the purity and structure of this compound?

  • GC-MS : Confirms molecular weight (116.21 g/mol) and detects impurities .
  • NMR Spectroscopy : ¹H NMR (δ 1.0–2.5 ppm for ethyl groups; δ 2.6–3.0 ppm for amine protons) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-N stretch) .

Advanced Research Questions

How does this compound function in thermochromic copper(II) complexes?

The ligand induces reversible thermochromism in copper(II) perchlorate complexes. At low temperatures, the square-planar geometry (λmax ~500 nm, red-violet) transitions to a distorted tetrahedral geometry (λmax ~600 nm, blue) upon heating. This shift arises from weakened hydrogen bonds and ligand field strength changes, confirmed via XRD and variable-temperature NMR .

Q. Mechanism :

Ligand Field Weakening : Reduced hydrogen bonding lowers the energy barrier for amine rotation.

Structural Distortion : Tetragonal-to-tetrahedral transition alters d-orbital splitting .

How can researchers resolve contradictions in spectroscopic data for this compound coordination polymers?

Contradictions (e.g., UV-Vis vs. magnetic susceptibility data) often stem from:

  • Ligand Isomerization : Dynamic axial-equatorial ligand positioning in solution .
  • Solvent Effects : Polar solvents stabilize charge-transfer states, skewing absorption bands.
    Resolution Strategies :
  • Multi-Technique Validation : Pair XRD (solid-state structure) with EPR (electronic environment) .
  • DFT Modeling : Predicts electronic transitions and validates experimental λmax values .

What methodologies enable the use of this compound in photoreversible pharmacological systems?

The compound serves as a linker in azobenzene-based photoswitches. For example:

Synthesis : Couple with photoisomerizable moieties using DIPEA/pyBOP in DMF .

Activation : Irradiate at 405 nm (cis isomer) or 533 nm (trans isomer) to modulate biological activity.

Stability Testing : Monitor isomer ratios via HPLC; cis-1 remains >88% stable for 48 hours in HEPES buffer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.